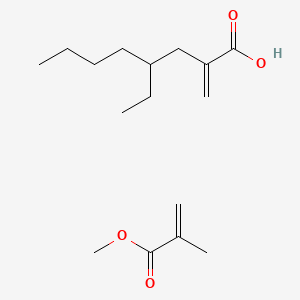
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate is a compound with the molecular formula C16H28O4 and a molecular weight of 284.39100. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate typically involves the esterification of 4-Ethyl-2-methylideneoctanoic acid with methyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid,2-methyl-,methyl ester,polymer with 2-ethylhexyl 2-propenoate
- Methyl methacrylate,2-ethylhexyl acrylate copolymer
- Methyl methacrylate,2-ethylhexyl acrylate polymer
Uniqueness
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate stands out due to its unique combination of structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
25265-15-0 |
|---|---|
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2.C5H8O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-4(2)5(6)7-3/h10H,3-8H2,1-2H3,(H,12,13);1H2,2-3H3 |
InChI-Schlüssel |
ULMABCGICJXLKI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)OC |
Kanonische SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)


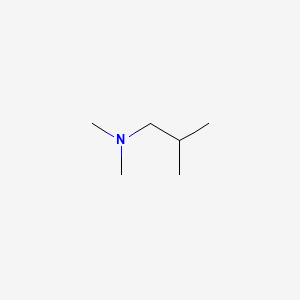
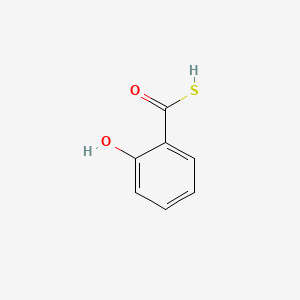

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)




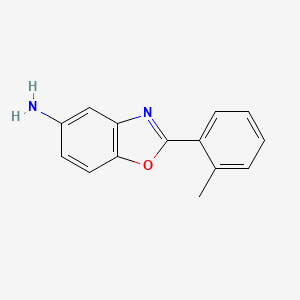
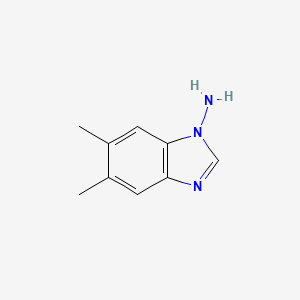
![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
